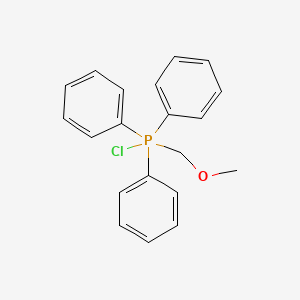
Chloro(methoxymethyl)triphenylphosphorane
Übersicht
Beschreibung
Chloro(methoxymethyl)triphenylphosphorane, also known as (methoxymethyl)triphenylphosphonium chloride, is a chemical compound with the molecular formula C20H20ClOP. It is a phosphonium salt that is commonly used as a Wittig reagent in organic synthesis. This compound is particularly valuable for its ability to react with aldehydes and ketones to form substituted alkenes, making it a crucial reagent in the synthesis of various organic compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Chloro(methoxymethyl)triphenylphosphorane can be synthesized through a two-step process starting from triphenylphosphine. The first step involves the P-alkylation of triphenylphosphine with chloromethyl methyl ether to form the phosphonium salt. The reaction is as follows: [ \text{PPh}_3 + \text{CH}_3\text{OCH}_2\text{Cl} \rightarrow [\text{CH}_3\text{OCH}_2\text{PPh}_3]\text{Cl} ] In the second step, the resulting phosphonium salt is deprotonated using a strong base such as lithium amide: [ [\text{CH}_3\text{OCH}_2\text{PPh}_3]\text{Cl} + \text{LiNR}_2 \rightarrow \text{CH}_3\text{OCH}=\text{PPh}_3 + \text{LiCl} + \text{HNR}_2 ] Alternatively, a mixture of methylal and acetyl chloride can be used in place of chloromethyl methyl ether .
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route as described above. The process involves large-scale reactions under controlled conditions to ensure high yield and purity of the product. The reaction is carried out in an inert atmosphere, such as nitrogen, to prevent any unwanted side reactions .
Analyse Chemischer Reaktionen
Types of Reactions: Chloro(methoxymethyl)triphenylphosphorane primarily undergoes Wittig reactions, where it reacts with aldehydes and ketones to form substituted alkenes. This reaction is a key step in the synthesis of various organic compounds, including antimalarial drugs, substituted quinolines, and alkaloids .
Common Reagents and Conditions: The Wittig reaction involving this compound typically requires the presence of a strong base, such as potassium tert-butoxide, to deprotonate the phosphonium salt and generate the reactive ylide. The reaction is usually carried out in an aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere .
Major Products Formed: The major products formed from the Wittig reaction of this compound with aldehydes and ketones are substituted alkenes. These alkenes can further undergo hydrolysis to form extended aldehydes, which are valuable intermediates in the synthesis of various pharmaceuticals and natural products .
Wissenschaftliche Forschungsanwendungen
Chloro(methoxymethyl)triphenylphosphorane has a wide range of applications in scientific research, particularly in organic synthesis. It is used as a key reagent in the synthesis of antimalarial drugs, such as artemisinin, and other biologically active compounds, including substituted quinolines and alkaloids . Additionally, it is employed in the synthesis of complex natural products, such as taxol and quinine, through its ability to form extended aldehydes via the Wittig reaction .
Wirkmechanismus
The mechanism of action of chloro(methoxymethyl)triphenylphosphorane involves the formation of a reactive ylide intermediate through deprotonation of the phosphonium salt. This ylide then reacts with the carbonyl group of an aldehyde or ketone to form a betaine intermediate, which subsequently undergoes a [2+2] cycloaddition to form an oxaphosphetane intermediate. The oxaphosphetane then decomposes to form the desired alkene and a phosphine oxide byproduct .
Vergleich Mit ähnlichen Verbindungen
Chloro(methoxymethyl)triphenylphosphorane is similar to other phosphonium salts, such as methyltriphenylphosphonium bromide and ethyltriphenylphosphonium bromide, in its ability to undergo Wittig reactions. its unique methoxymethyl group allows for the formation of extended aldehydes, which is not possible with other phosphonium salts . This makes this compound particularly valuable in the synthesis of complex natural products and pharmaceuticals.
List of Similar Compounds:- Methyltriphenylphosphonium bromide
- Ethyltriphenylphosphonium bromide
- Chloromethyltriphenylphosphonium chloride
- Bromomethyltriphenylphosphonium bromide
Eigenschaften
IUPAC Name |
chloro-(methoxymethyl)-triphenyl-λ5-phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClOP/c1-22-17-23(21,18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSRCQCLMVFRQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCP(C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClOP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


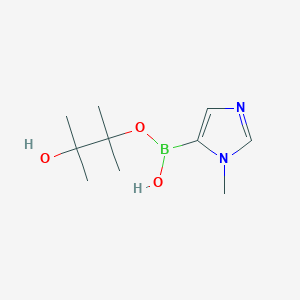
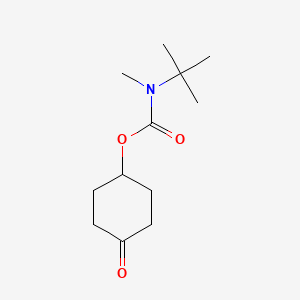
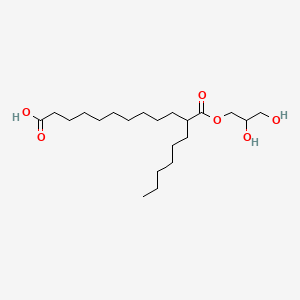
![sodium;2-[[(4R)-4-[(3R,7R,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate;hydrate](/img/structure/B8210662.png)
![ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline](/img/structure/B8210663.png)
![Tert-butyl bicyclo[2.2.1]heptan-1-ylcarbamate](/img/structure/B8210669.png)
![6-Amino-3-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B8210671.png)

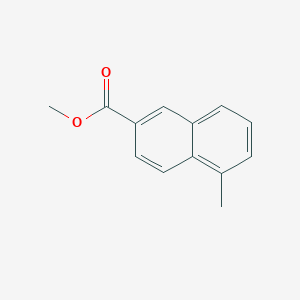

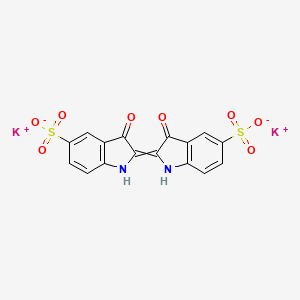
![trisodium;5-[(3-carboxylato-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,6-dichloro-3-sulfonatophenyl)methyl]-2-hydroxy-3-methylbenzoate](/img/structure/B8210697.png)

![19-[(2,4-dinitrophenyl)hydrazinylidene]-3,6,9,12,15-pentaoxabicyclo[15.3.1]henicosa-1(20),17-dien-21-one](/img/structure/B8210707.png)
